molecular formula C3H8N4S B12611725 4,5-Diaminoimidazolidine-2-thione CAS No. 651059-03-9

4,5-Diaminoimidazolidine-2-thione

Cat. No.: B12611725
CAS No.: 651059-03-9
M. Wt: 132.19 g/mol
InChI Key: AZGCPORXEASEAU-UHFFFAOYSA-N
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Description

4,5-Diaminoimidazolidine-2-thione is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diaminoimidazolidine-2-thione typically involves the reaction of thiourea with diamines under controlled conditions. One common method includes the condensation of thiourea with 1,2-diaminoethane in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminoimidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Diaminoimidazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-diaminoimidazolidine-2-thione involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily mediated through the sulfur atom in the thione group, which can form strong bonds with thiol groups in proteins .

Comparison with Similar Compounds

Uniqueness: 4,5-Diaminoimidazolidine-2-thione is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

651059-03-9

Molecular Formula

C3H8N4S

Molecular Weight

132.19 g/mol

IUPAC Name

4,5-diaminoimidazolidine-2-thione

InChI

InChI=1S/C3H8N4S/c4-1-2(5)7-3(8)6-1/h1-2H,4-5H2,(H2,6,7,8)

InChI Key

AZGCPORXEASEAU-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=S)N1)N)N

Origin of Product

United States

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